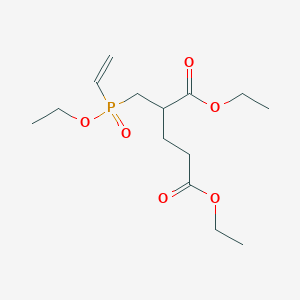
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is a complex organic compound with the molecular formula C14H25O6P. This compound is known for its unique structure, which includes a phosphoryl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate typically involves the reaction of pentanedioic acid derivatives with ethoxy(vinyl)phosphoryl reagents. One common method involves the use of palladium catalysts to achieve a quantitative cross-coupling of H-phosphonate diesters with vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar catalytic processes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is another efficient method . This method can be easily adapted to large-scale preparations, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various halides. Conditions often involve room temperature reactions or microwave irradiation to achieve high yields and retention of configuration .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphoric esters, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of phosphorus-containing polymers and as a reagent in various organic reactions.
Biology: Studied for its potential use in biochemical pathways involving phosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Wirkmechanismus
The mechanism of action of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate involves its interaction with various molecular targets and pathways. The phosphoryl group can form strong interactions with metal ions, making it useful in binding and catalysis. The vinyl group allows for further functionalization and incorporation into larger molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl glutarate: A similar compound with a simpler structure, lacking the phosphoryl group.
Diethyl pentanedioate:
Uniqueness
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is unique due to its combination of a phosphoryl group and a vinyl group, allowing for a wide range of chemical reactions and applications. This combination makes it more versatile compared to simpler esters like diethyl glutarate or diethyl pentanedioate .
Eigenschaften
Molekularformel |
C14H25O6P |
|---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
diethyl 2-[[ethenyl(ethoxy)phosphoryl]methyl]pentanedioate |
InChI |
InChI=1S/C14H25O6P/c1-5-18-13(15)10-9-12(14(16)19-6-2)11-21(17,8-4)20-7-3/h8,12H,4-7,9-11H2,1-3H3 |
InChI-Schlüssel |
GXKAQAHOLAWBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CP(=O)(C=C)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
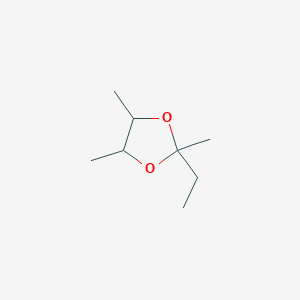


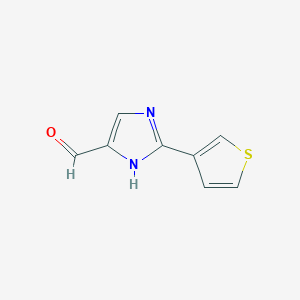
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
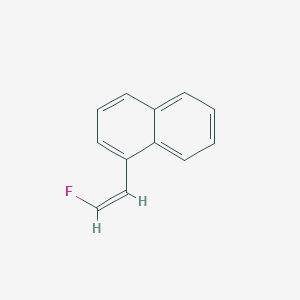
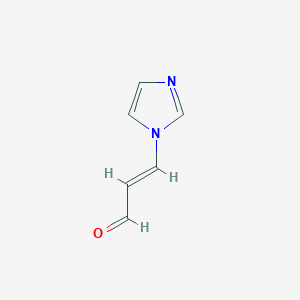
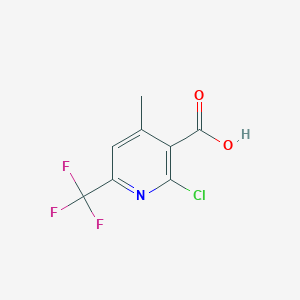
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)

